2,5,5-Trimethyl-2-hexene
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Overview
Description
2,5,5-Trimethyl-2-hexene: is an organic compound with the molecular formula C9H18 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes three methyl groups attached to the hexene chain. The presence of these methyl groups influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 2,5,5-Trimethyl-2-hexene is the outer membrane of bacteria . It interacts with fatty acids and fatty acid esters present in the bacterial membrane .
Mode of Action
This compound inhibits the growth of microorganisms by binding to fatty acids and fatty acid esters in the outer membrane of bacteria . This interaction disrupts the integrity of the bacterial membrane, leading to the inhibition of bacterial growth .
Biochemical Pathways
Its antimicrobial action suggests that it likely interferes with essential metabolic processes in bacteria, such as nutrient uptake or energy production, which are crucial for bacterial survival and proliferation .
Pharmacokinetics
As a volatile compound , it is likely to have rapid absorption and distribution in the body. Its metabolism and excretion would depend on various factors, including its chemical structure, the presence of metabolic enzymes, and the individual’s physiological conditions.
Result of Action
The binding of this compound to the fatty acids and fatty acid esters in the bacterial membrane results in the disruption of the membrane integrity . This leads to the inhibition of bacterial growth, exerting an antimicrobial effect .
Biochemical Analysis
Biochemical Properties
2,5,5-Trimethyl-2-hexene has been found to interact with fatty acids and fatty acid esters in the outer membrane of bacteria . This interaction inhibits the growth of microorganisms, demonstrating the compound’s antimicrobial properties .
Cellular Effects
This binding likely disrupts normal cellular processes, leading to the observed antimicrobial effects .
Molecular Mechanism
The molecular mechanism of this compound involves binding to fatty acids and fatty acid esters in the outer membrane of bacteria . This binding disrupts the integrity of the bacterial cell membrane, inhibiting the growth of the microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Isobutene: One common method for synthesizing 2,5,5-Trimethyl-2-hexene involves the alkylation of isobutene with isobutylene. This reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or hydrofluoric acid, under controlled temperature and pressure conditions.
Dehydration of Alcohols: Another method involves the dehydration of 2,5,5-trimethyl-2-hexanol. This reaction is usually carried out using a strong acid, such as sulfuric acid or phosphoric acid, which facilitates the removal of a water molecule to form the double bond.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using isobutene and isobutylene. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5,5-Trimethyl-2-hexene can undergo oxidation reactions, where the double bond is converted into an epoxide or a diol. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form 2,5,5-trimethylhexane. This reaction typically involves hydrogenation using a catalyst such as palladium on carbon.
Substitution: this compound can participate in electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or nickel catalysts.
Substitution: Halogens (chlorine, bromine) and hydrogen halides (hydrochloric acid, hydrobromic acid).
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: 2,5,5-Trimethylhexane.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry: 2,5,5-Trimethyl-2-hexene is used as a starting material in organic synthesis. Its unique structure makes it a valuable intermediate in the production of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its reactivity also makes it useful in polymerization reactions to produce various polymers and resins.
Comparison with Similar Compounds
- 2,3,5-Trimethyl-2-hexene
- 2,2,5-Trimethyl-3-hexene
- 3,5,5-Trimethyl-2-hexene
Uniqueness: 2,5,5-Trimethyl-2-hexene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different boiling points, densities, and reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
2,5,5-trimethylhex-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQAGBJHQCEBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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